3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with morpholine groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with morpholine and carbonitrile groups. One common method involves the coupling of pyrazine-2-carbonitrile with morpholine derivatives under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or carbonitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce pyrazine-2-amine derivatives .
Scientific Research Applications
3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
- 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione
- 3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile
Uniqueness
3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both morpholine and carbonitrile groups allows for versatile chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C14H17N5O3 |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
3-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H17N5O3/c15-9-11-13(17-2-1-16-11)19-5-8-22-12(10-19)14(20)18-3-6-21-7-4-18/h1-2,12H,3-8,10H2 |
InChI Key |
IINBCLGLTZBAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=NC=CN=C3C#N |
Origin of Product |
United States |
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